2-Methyl-4-dibenzylaminobenzaldehyde-1,1-diphenylhydrazone
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Overview
Description
2-Methyl-4-dibenzylaminobenzaldehyde-1,1-diphenylhydrazone is a complex organic compound with the molecular formula C34H31N3 and a molecular weight of 481.63 g/mol . This compound is known for its unique chemical structure, which includes a dibenzylamino group and a diphenylhydrazone moiety. It is primarily used in research and development settings and has various applications in chemistry and related fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-dibenzylaminobenzaldehyde-1,1-diphenylhydrazone typically involves the condensation of 2-methyl-4-dibenzylaminobenzaldehyde with 1,1-diphenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-dibenzylaminobenzaldehyde-1,1-diphenylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or hydrazines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or hydrazines .
Scientific Research Applications
2-Methyl-4-dibenzylaminobenzaldehyde-1,1-diphenylhydrazone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although it is primarily used in research rather than clinical settings.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-4-dibenzylaminobenzaldehyde-1,1-diphenylhydrazone involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which may influence its reactivity and biological activity. Additionally, its hydrazone moiety can participate in various chemical reactions, contributing to its overall mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-dibenzylaminobenzaldehyde: Shares a similar structure but lacks the diphenylhydrazone moiety.
1,1-Diphenylhydrazone: Contains the hydrazone group but lacks the dibenzylamino and benzaldehyde components.
Uniqueness
2-Methyl-4-dibenzylaminobenzaldehyde-1,1-diphenylhydrazone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and distinguishes it from other related compounds .
Properties
CAS No. |
103079-11-4 |
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Molecular Formula |
C34H31N3 |
Molecular Weight |
481.6 g/mol |
IUPAC Name |
N,N-dibenzyl-4-[(Z)-(diphenylhydrazinylidene)methyl]-3-methylaniline |
InChI |
InChI=1S/C34H31N3/c1-28-24-34(36(26-29-14-6-2-7-15-29)27-30-16-8-3-9-17-30)23-22-31(28)25-35-37(32-18-10-4-11-19-32)33-20-12-5-13-21-33/h2-25H,26-27H2,1H3/b35-25- |
InChI Key |
YHSHLDSZGSBCPB-CKWSZQMZSA-N |
SMILES |
CC1=C(C=CC(=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C=NN(C4=CC=CC=C4)C5=CC=CC=C5 |
Isomeric SMILES |
CC1=C(C=CC(=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)/C=N\N(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C=NN(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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